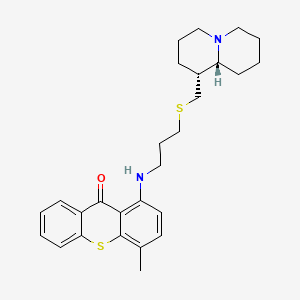
hBChE-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
hBChE-IN-1 is a quinolizidinyl derivative that acts as a potent inhibitor of human butyrylcholinesterase (hBChE). It has an inhibitory concentration (IC50) value of 7 nanomolar, demonstrating high selectivity over human acetylcholinesterase (hAChE). This compound also shows inhibitory activity against tau and amyloid-beta 40 protein aggregation, with IC50 values of 20 and 4.3 micromolar, respectively . This compound is primarily used in research related to Alzheimer’s disease.
Métodos De Preparación
The synthesis of hBChE-IN-1 involves multiple steps, starting with the preparation of the quinolizidinyl core. The synthetic route typically includes the following steps:
Formation of the Quinolizidinyl Core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The quinolizidinyl core is then functionalized with various substituents to achieve the desired inhibitory properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Análisis De Reacciones Químicas
hBChE-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinolizidinyl core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the quinolizidinyl core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
hBChE-IN-1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of butyrylcholinesterase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of butyrylcholinesterase in biological systems and its interactions with other proteins.
Medicine: This compound is primarily used in Alzheimer’s disease research to study its effects on tau and amyloid-beta protein aggregation
Mecanismo De Acción
hBChE-IN-1 exerts its effects by inhibiting the activity of human butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of butyrylcholinesterase, consisting of serine, histidine, and glutamate residues .
Comparación Con Compuestos Similares
hBChE-IN-1 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase and its inhibitory activity against tau and amyloid-beta protein aggregation. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with dual inhibitory activity against butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors
This compound stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in Alzheimer’s disease research.
Propiedades
Fórmula molecular |
C27H34N2OS2 |
|---|---|
Peso molecular |
466.7 g/mol |
Nombre IUPAC |
1-[3-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]propylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C27H34N2OS2/c1-19-12-13-22(25-26(30)21-9-2-3-11-24(21)32-27(19)25)28-14-7-17-31-18-20-8-6-16-29-15-5-4-10-23(20)29/h2-3,9,11-13,20,23,28H,4-8,10,14-18H2,1H3/t20-,23+/m0/s1 |
Clave InChI |
RTSVPQGEMHVGDV-NZQKXSOJSA-N |
SMILES isomérico |
CC1=C2C(=C(C=C1)NCCCSC[C@@H]3CCCN4[C@@H]3CCCC4)C(=O)C5=CC=CC=C5S2 |
SMILES canónico |
CC1=C2C(=C(C=C1)NCCCSCC3CCCN4C3CCCC4)C(=O)C5=CC=CC=C5S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


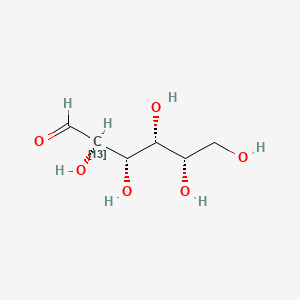
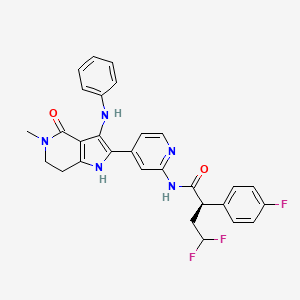
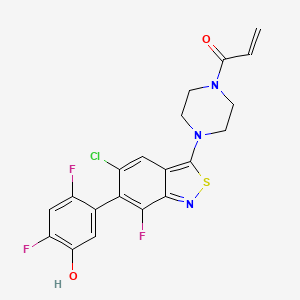
![(3S)-3-(2-benzyl-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12406328.png)
![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)

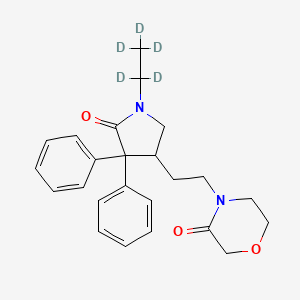
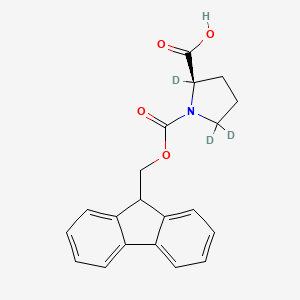
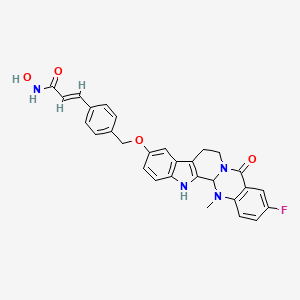

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)
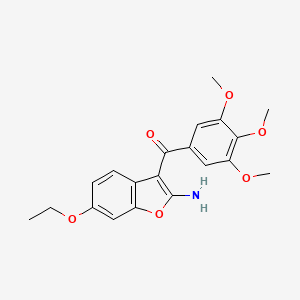
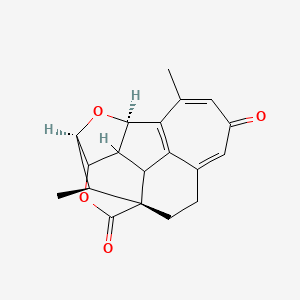
![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
